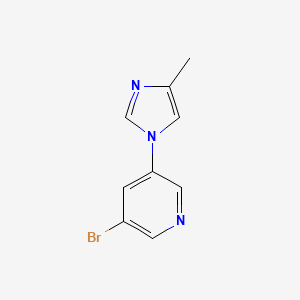

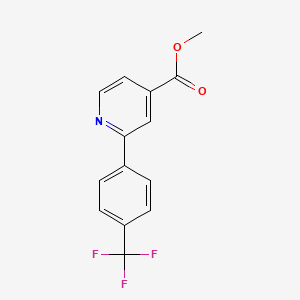

Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate

Descripción general

Descripción

“Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate” is a chemical compound with the CAS Number: 588702-68-5 . It has a molecular weight of 205.14 and its IUPAC name is methyl 2-(trifluoromethyl)isonicotinate . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h2-4H,1H3 . This indicates that the compound has a pyridine ring attached to a methyl ester group .Physical And Chemical Properties Analysis

“this compound” is a liquid or semi-solid or solid or lump . The compound is typically stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

1. Pest Management

Methyl isonicotinate, a derivative of Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate, shows potential in thrips pest management. It acts as a non-pheromone semiochemical, attracting various thrips species, including virus vectors like western flower thrips and onion thrips. Its application spans monitoring thrips in greenhouses, mass trapping, and synergistic use with insecticides (Teulon et al., 2017).

2. Antimicrobial and Antitumor Activity

Certain derivatives of this compound exhibit antimicrobial activity. For instance, synthesized compounds like Methylphenyl)-2-oxoethyl isonicotinate demonstrate significant antimicrobial properties, indicating potential for medical applications (Viveka et al., 2013).

3. Optoelectronic Applications

Derivatives like 2-methoxy-4-((1E)-((4-(phenyldiazenyl)phenyl)imino)methyl)phenyl isonicotinate show promise in optoelectronic applications. These dichroic dyes, based on their quantum chemical modeling and synthesis, can be utilized in polarizing films for UV/Vis regions, contributing to developments in optoelectronic technologies (Shahab et al., 2021).

4. Biochemical Research

Research on compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, related to this compound, contributes to biochemical studies, particularly in understanding gene expression mechanisms and the efficacy of certain inhibitors (Palanki et al., 2000).

5. Electrochemical Studies

Methyl isonicotinate's electrochemical properties have been studied, providing insights into the reduction mechanisms of certain functional groups. This research aids in understanding electrochemical processes in various scientific fields (Laviron et al., 1994).

6. Solar Cell Research

Isonicotinate derivatives, related to this compound, have been explored for enhancing the photovoltaic performance of dye-sensitized solar cells. These additives improve energy conversion efficiency, offering advancements in renewable energy technologies (Bagheri & Dehghani, 2015).

7. Organocatalysis and Synthesis

Research has shown the use of isonicotinic acid in organocatalysis for the preparation of complex compounds, demonstrating the versatility of this compound derivatives in synthetic chemistry (Zolfigol et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

methyl 2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-20-13(19)10-6-7-18-12(8-10)9-2-4-11(5-3-9)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAZEMVQZPVSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)

![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)